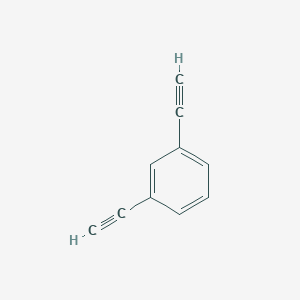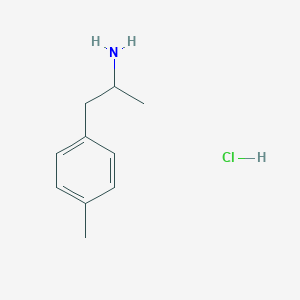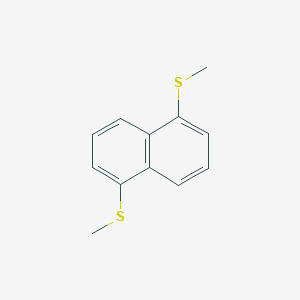
1,5-Bis(methylsulfanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(methylsulfanyl)naphthalene is a chemical compound that is commonly used in scientific research. It is a naphthalene derivative that is known for its unique properties and its ability to act as a building block for various organic compounds.
Mechanism Of Action
The mechanism of action of 1,5-Bis(methylsulfanyl)naphthalene is not fully understood. However, it is believed to act as a building block for various organic compounds and to have fluorescent properties that make it useful in the detection of biological molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,5-Bis(methylsulfanyl)naphthalene. However, it is considered to be non-toxic and has not been found to have any adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,5-Bis(methylsulfanyl)naphthalene in lab experiments is its ability to act as a building block for various organic compounds. Additionally, it has fluorescent properties that make it useful in the detection of biological molecules. However, one limitation is that it may not be suitable for certain experiments due to its specific properties.
Future Directions
There are many future directions for the use of 1,5-Bis(methylsulfanyl)naphthalene in scientific research. It can be used to synthesize new materials with unique properties, as well as to develop new methods for the detection of biological molecules. Additionally, it may be possible to modify the compound to improve its properties and make it more useful in various applications.
Conclusion:
In conclusion, 1,5-Bis(methylsulfanyl)naphthalene is a chemical compound that is commonly used in scientific research. It has a unique set of properties that make it useful in the synthesis of various organic compounds and in the detection of biological molecules. While there is limited information available on its biochemical and physiological effects, it is considered to be non-toxic and has not been found to have any adverse effects on human health. There are many future directions for the use of this compound in scientific research, and it is likely to continue to be an important building block for various materials and applications.
Synthesis Methods
1,5-Bis(methylsulfanyl)naphthalene can be synthesized through a variety of methods. One of the most common methods is through the reaction of 1,5-dibromonaphthalene with sodium methylthiolate. The reaction yields 1,5-Bis(methylsulfanyl)naphthalene as a white solid with a high yield.
Scientific Research Applications
1,5-Bis(methylsulfanyl)naphthalene has been widely used in scientific research as a building block for various organic compounds. It has been used to synthesize organic semiconductors, liquid crystals, and other materials. Additionally, it has been used as a fluorescent probe for the detection of biological molecules.
properties
CAS RN |
10075-74-8 |
|---|---|
Product Name |
1,5-Bis(methylsulfanyl)naphthalene |
Molecular Formula |
C12H12S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
1,5-bis(methylsulfanyl)naphthalene |
InChI |
InChI=1S/C12H12S2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3 |
InChI Key |
MAYVZUQEFSJDHA-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1C=CC=C2SC |
Canonical SMILES |
CSC1=CC=CC2=C1C=CC=C2SC |
Other CAS RN |
10075-74-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



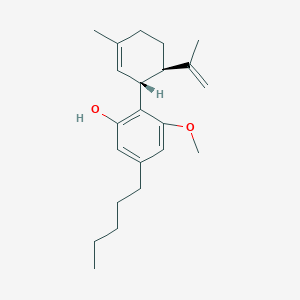
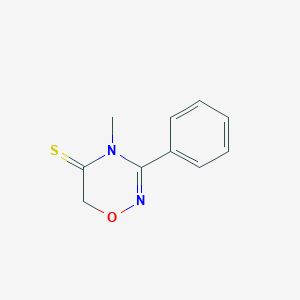
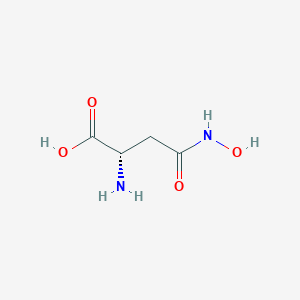
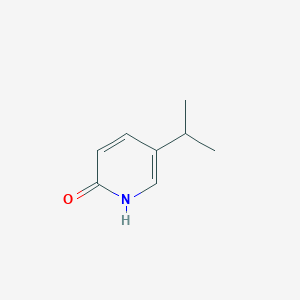
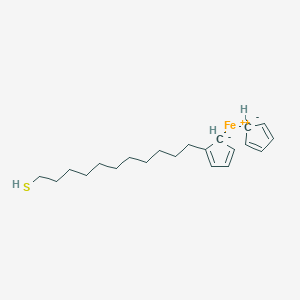
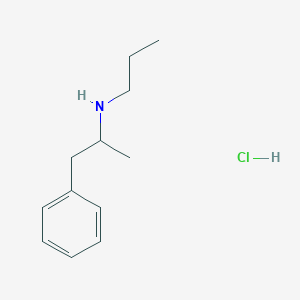
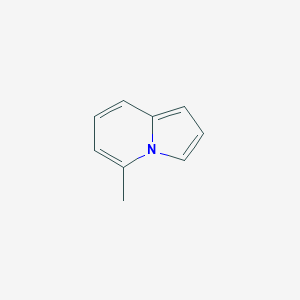
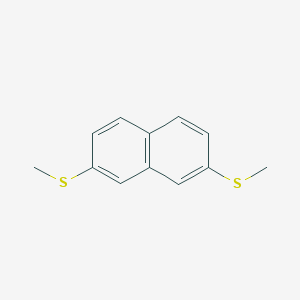
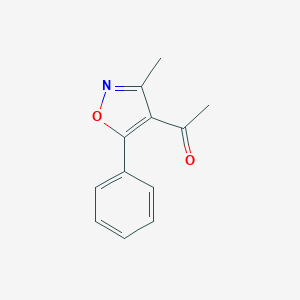
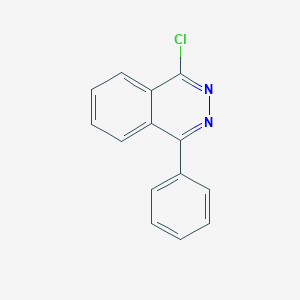

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
